3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Beschreibung
3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a 3-bromophenyl group at position 3 and a 3-pyridinyl group at position 4. This structural motif is significant in medicinal chemistry due to the electronic and steric effects imparted by the bromine atom and the pyridine ring, which enhance interactions with biological targets such as enzymes and receptors.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5S/c15-11-5-1-3-9(7-11)12-17-18-14-20(12)19-13(21-14)10-4-2-6-16-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCXDFJAEDUBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of 3-(3-Bromophenyl)-1-thiocarbamoylhydrazine
3-Bromobenzaldehyde reacts with thiocarbohydrazide in ethanol under acidic conditions to yield the corresponding thiosemicarbazide. This intermediate is cyclized using CS₂ in alkaline medium to form 5-(3-bromophenyl)-4-amino-3-mercapto-1,2,4-triazole.
Reaction Conditions :
-
Solvent: Ethanol/H₂O mixture
-
Catalyst: Conc. HCl (pH 3–4)
-
Temperature: Reflux (78°C)
-
Time: 6–8 hours
Cyclocondensation with 3-Pyridinyl-Substituted α-Halo Carbonyl Compounds
The critical step involves coupling the triazole precursor with α-halo ketones or esters bearing the 3-pyridinyl group. Two principal approaches dominate:
Phenacyl Bromide Route
3-Pyridinylphenacyl bromide reacts with 5-(3-bromophenyl)-4-amino-3-mercapto-1,2,4-triazole in refluxing ethanol, catalyzed by triethylamine.
Mechanism :
-
Thiolate attack on the α-carbon of phenacyl bromide.
-
Intramolecular nucleophilic substitution by the amino group, forming the thiadiazine ring.
Optimized Conditions :
Heteropolyacid-Catalyzed One-Pot Synthesis
Motamedi et al. demonstrated that heteropolyacids (HPAs) like H₃PW₁₂O₄₀ enhance reaction efficiency by stabilizing intermediates. This method avoids isolation of the triazole precursor:
Procedure :
-
3-Bromobenzaldehyde, thiocarbohydrazide, and CS₂ are heated in acetic acid with HPA.
-
3-Pyridinylmethyl bromide is added sequentially.
Advantages :
-
Reduced reaction time (2–3 hours)
-
Improved yields (88–92%)
Regiochemical Control and Structural Characterization
The regioselectivity of cyclization is influenced by electronic and steric factors. X-ray crystallography and 2D NMR studies confirm that the 3-bromophenyl group occupies the 3-position of the triazole ring, while the 3-pyridinyl resides at the 6-position of the thiadiazine. Key characterization data include:
| Technique | Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J=4.8 Hz, 2H), 7.82–7.76 (m, 4H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.1 (C=S), 150.3 (pyridine-C), 138.7 (C-Br), 129.4–122.1 (Ar-C) |
| HRMS | m/z calc. for C₁₄H₈BrN₅S: 357.96; found: 357.95 [M+H]⁺ |
Alternative Methodologies and Emerging Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling the triazole precursor with 3-pyridinylmethyl bromide and p-TsOH (10 mol%) yields the product in 89% yield after 45 minutes. This green method minimizes waste and improves atom economy.
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 120°C) reduces reaction times to 10–15 minutes while maintaining yields >80%. This technique is advantageous for thermally sensitive substrates.
Challenges and Limitations
-
Sensitivity of α-Halo Pyridines : 3-Pyridinylmethyl bromide is hygroscopic and prone to hydrolysis, requiring anhydrous conditions.
-
Byproduct Formation : Competing reactions at the pyridine nitrogen can generate N-alkylated byproducts (5–12% yield).
-
Purification Difficulties : Column chromatography on silica gel (eluent: EtOAc/hexane 3:7) is often necessary due to polar impurities.
Industrial Scalability Considerations
For kilogram-scale production, the heteropolyacid-catalyzed method is preferred due to:
Analyse Chemischer Reaktionen
3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that triazolo-thiadiazole derivatives can inhibit AXL receptor tyrosine kinase (AXL RTK), which is implicated in several cancers including breast, lung, and prostate cancers. The inhibition of AXL can prevent tumor proliferation and metastasis .
- Case Study : A study demonstrated that compounds similar to 3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole showed promising results in vitro against various cancer cell lines. These compounds were able to reduce cell viability significantly when tested on colon and gastric cancer cells.
Anticonvulsant Properties
The compound is also being investigated for its anticonvulsant effects. Thiadiazole derivatives have shown efficacy in preclinical models for treating epilepsy and other seizure disorders.
- Research Findings : A review highlighted that certain 1,3,4-thiadiazole derivatives exhibit strong anticonvulsant activity in both animal models and human trials. The structure-activity relationship (SAR) studies suggest that modifications at the thiadiazole ring enhance pharmacological efficacy .
AXL Inhibition
AXL RTK plays a critical role in cancer progression and resistance to therapies. Compounds like 3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole act as selective inhibitors of AXL signaling pathways.
GABAergic Modulation
In the context of anticonvulsant activity, the compound may enhance GABAergic transmission or inhibit excitatory neurotransmission pathways. This dual action can stabilize neuronal activity and prevent seizure propagation.
Potential Side Effects and Considerations
While the therapeutic potential is significant, it is crucial to consider possible side effects associated with the use of triazolo-thiadiazole derivatives. Toxicity profiles need thorough investigation through clinical trials to ensure safety and efficacy in humans.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit certain enzymes, such as PARP-1 and EGFR, by binding to their active sites and blocking their activity . This inhibition can lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogen Effects : Bromine (in the target compound) provides stronger electron-withdrawing effects and greater steric bulk compared to chlorine (CAS 151297-78-8) .
- Heterocyclic Moieties : Pyridine (target) vs. indole (5d) alters hydrogen-bonding capacity and aromatic stacking .
- Bulky Groups : Adamantyl substituents () improve membrane permeability but may reduce target binding due to steric hindrance .
Physicochemical Properties
Substituents critically influence melting points, solubility, and crystallinity:
Structure-Activity Relationship (SAR) Insights :
Biologische Aktivität
3-(3-Bromophenyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological potential, focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
- Molecular Formula : C14H8BrN5S
- Molecular Weight : 350.21 g/mol
- CAS Number : 951966-54-4
The compound features a triazole-thiadiazole core structure, which is known for its ability to interact with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound under discussion has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Significant growth inhibition |
| H460 (Lung Cancer) | 10.0 | Moderate growth inhibition |
| MCF-7 (Breast Cancer) | 12.0 | Moderate growth inhibition |
In vitro experiments indicated that the compound can inhibit cell proliferation effectively, suggesting its potential as a lead compound for further development in cancer therapy .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiadiazoles exhibit broad-spectrum activity against various pathogens:
- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Strains : Demonstrated antifungal activity against common fungal pathogens.
Mechanistic studies suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
3. Anticonvulsant Activity
The anticonvulsant effects of thiadiazole derivatives have been well-documented. The compound showed significant protective effects in animal models:
- Model Used : Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models.
- Protective Index (PI) : The compound exhibited a PI comparable to standard anticonvulsants like phenytoin and carbamazepine.
This suggests that the compound could be a candidate for treating epilepsy and related disorders .
Structure-Activity Relationship (SAR)
The biological activities of triazolo-thiadiazole compounds are influenced by their structural features:
- Substituents on the Phenyl Ring : The presence of bromine enhances activity.
- Pyridine Substitution : The position and nature of substituents on the pyridine ring also affect potency.
Understanding these relationships is crucial for optimizing the design of new derivatives with improved efficacy and reduced toxicity .
Case Studies
Several case studies illustrate the biological efficacy of the compound:
-
Anticancer Efficacy Study :
- Conducted on human cancer cell lines.
- Results demonstrated significant inhibition of cell growth at low concentrations.
-
Antimicrobial Efficacy Study :
- Tested against a panel of bacterial and fungal strains.
- Showed promising results with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
These studies underscore the potential therapeutic applications of this compound in oncology and infectious diseases .
Q & A
Q. Basic Analytical Techniques
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.9 ppm for pyridinyl and bromophenyl groups) and absence of -SH or -NH₂ peaks.
- IR Spectroscopy : Confirm loss of thiol (-SH) stretch at ~2550 cm⁻¹ and presence of C=N/C-S bonds (1600–1450 cm⁻¹) .
Advanced Validation : - Single-crystal X-ray diffraction resolves bond angles and planarity of the triazolo-thiadiazole core. For example, the dihedral angle between the pyridinyl and bromophenyl groups is critical for π-π stacking interactions .
What advanced assays are recommended to evaluate its biological activity in anticancer research?
Q. Advanced Experimental Design
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Compare to reference drugs like doxorubicin .
- Apoptosis Induction : Perform flow cytometry (Annexin V/PI staining) and monitor caspase-3/9 activation .
- Target Engagement : For Bcl-2 inhibition (as in related triazolothiadiazoles), use fluorescence polarization assays with FITC-Bim BH3 peptides .
How does the substitution pattern (e.g., bromo vs. methoxy groups) influence bioactivity?
Q. Structure-Activity Relationship (SAR) Insights
- 3-Bromophenyl Group : Enhances lipophilicity (logP ~3.5) and DNA intercalation potential, improving cytotoxicity (e.g., IC₅₀ = 9.3 µM against SrtA in Staphylococcus aureus) .
- 3-Pyridinyl Group : Introduces hydrogen-bonding capability, critical for kinase inhibition (e.g., c-Met kinase) .
- Contrast with Methoxy : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) show reduced antifungal activity compared to brominated derivatives, likely due to decreased membrane permeability .
How can contradictory data on antifungal efficacy across studies be resolved?
Q. Data Contradiction Analysis
- Case Example : While compound 7m (6-(p-bromophenyl)-3-(3,4-dimethoxyphenyl)-triazolo-thiadiazole) showed strong antifungal activity (MIC = 12.5 µg/mL against Candida albicans), other analogs with similar substituents had negligible effects .
Resolution Strategies : - Validate via standardized CLSI broth microdilution assays.
- Check for solvent interference (DMSO >1% can inhibit fungal growth).
- Perform molecular docking to assess binding consistency to targets like fungal CYP51 .
What methodologies improve solubility and bioavailability for in vivo studies?
Q. Physicochemical Optimization
- Salt Formation : Introduce sulfonate groups (e.g., 6-(2-sodiumsulfonatephenyl)) to enhance aqueous solubility (>5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .
- logP Adjustment : Replace bromine with polar groups (e.g., -OH or -COONa) while maintaining IC₅₀ < 10 µM .
How can target-specific mechanisms (e.g., kinase vs. DNA targeting) be discriminated?
Q. Advanced Mechanistic Studies
- Enzyme Assays : Test inhibition of recombinant kinases (c-Met, EGFR) versus DNA topoisomerase I/II activity .
- CRISPR-Cas9 Knockouts : Use isogenic cell lines lacking Bcl-2 to confirm apoptosis dependency .
- Computational Modeling : Perform MD simulations to predict binding modes in ATP pockets (e.g., Vina docking scores < -9.0 kcal/mol suggest kinase affinity) .
What strategies address low synthetic yields in large-scale preparations?
Q. Process Chemistry Solutions
- Catalyst Screening : Use Lewis acids (ZnCl₂) to accelerate cyclocondensation (yield increase from 60% to 78%) .
- Purification : Replace column chromatography with recrystallization (ethanol/water, 3:1) for gram-scale batches .
- Reaction Monitoring : Employ in-situ FTIR to track thiol intermediate consumption and optimize reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
